molecular formula C8H14O5S B1396721 Methyl 2-(1-[(methanesulfonyloxy)-methyl]cyclopropyl)acetate CAS No. 170721-48-9

Methyl 2-(1-[(methanesulfonyloxy)-methyl]cyclopropyl)acetate

Cat. No.: B1396721
CAS No.: 170721-48-9
M. Wt: 222.26 g/mol
InChI Key: SWSNDKHMSTTXPA-UHFFFAOYSA-N
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Description

Methyl 2-(1-[(methanesulfonyloxy)-methyl]cyclopropyl)acetate is a cyclopropane-containing ester derivative with a methanesulfonyloxy (mesyloxy) functional group attached to a methyl substituent on the cyclopropane ring. The mesyloxy group (-OSO₂Me) is a strong electron-withdrawing moiety, enhancing the compound’s reactivity in nucleophilic substitution reactions compared to analogs with halide or thiol substituents .

The mesyloxy group increases polarity, likely improving solubility in polar aprotic solvents like DCM or DMF, which aligns with its use in multi-step syntheses described in .

Properties

IUPAC Name

methyl 2-[1-(methylsulfonyloxymethyl)cyclopropyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5S/c1-12-7(9)5-8(3-4-8)6-13-14(2,10)11/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSNDKHMSTTXPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CC1)COS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mesylation of Hydroxymethyl Precursor

The most common method involves mesylation of 1-(hydroxymethyl)cyclopropaneacetonitrile (IV) using methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine or diisopropylethylamine).
Steps :

  • Mesylation :
    $$ \text{1-(Hydroxymethyl)cyclopropaneacetonitrile} + \text{MsCl} \xrightarrow{\text{Base}} \text{1-(Methanesulfonyloxymethyl)cyclopropaneacetonitrile (V)} $$
    • Reaction conditions: 0–5°C in anhydrous dichloromethane or tetrahydrofuran (THF).
    • Yield: >85% (purity ~97%).
  • Esterification :
    The nitrile group in intermediate V is hydrolyzed to a carboxylic acid under basic conditions (e.g., NaOH), followed by esterification with methanol to form the methyl ester.

Critical Parameters :

  • Use of degassed solvents to prevent oxidation of intermediates.
  • Strict temperature control during mesylation to avoid side reactions.

Alternative Pathway via Cyclopropaneacetonitrile Derivatives

A patent (WO2007088545A2) describes a route starting from 1-(hydroxymethyl)cyclopropaneacetonitrile (IV):

  • Bromination :
    $$ \text{IV} + \text{PPh}3 + \text{Br}2 \rightarrow \text{1-(Bromomethyl)cyclopropaneacetonitrile} $$
    • Solvent: Acetonitrile at −10°C to 60°C.
  • Thiourea Reaction :
    Brominated intermediate reacts with thiourea to form a stable isothiuronium salt, which is hydrolyzed to the thiol acid.

  • Esterification :
    The thiol acid is esterified with methanol under acidic conditions to yield the methyl ester.

Industrial-Scale Optimization

Reaction Conditions

Parameter Optimal Value Impact on Yield/Purity
Temperature 0–5°C (mesylation step) Prevents decomposition
Solvent Anhydrous THF or CH$$2$$Cl$$2$$ Enhances reagent solubility
Base Triethylamine Neutralizes HCl byproduct
Reaction Time 2–4 hours Balances completion vs. side reactions

Purification Methods

Comparative Analysis of Methods

Method Advantages Limitations
Mesylation-Esterification High yield (>85%), scalable Requires strict anhydrous conditions
Bromination-Thiourea Stable intermediates Multi-step, lower overall yield (~70%)

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-[(methanesulfonyloxy)-methyl]cyclopropyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Methyl 2-(1-[(methanesulfonyloxy)-methyl]cyclopropyl)acetate involves its reactivity as an ester and a methanesulfonyloxy derivative. The ester group can undergo hydrolysis, while the methanesulfonyloxy group can participate in substitution reactions . These reactions are facilitated by the presence of suitable nucleophiles or hydrolytic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, focusing on substituent effects, physical properties, and applications:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
Methyl 2-(1-[(methanesulfonyloxy)-methyl]cyclopropyl)acetate -OSO₂Me C₈H₁₂O₅S ~238 (estimated) Not reported Nucleophilic substitution reactions
Methyl 2-(1-(bromomethyl)cyclopropyl)acetate -Br C₇H₁₁BrO₂ 207.07 211 Reactant in cross-coupling reactions
2-[1-(Mercaptomethyl)cyclopropyl]acetic acid -SH C₆H₁₀O₂S 146.21 Not reported Thiol-ene chemistry, peptide modifications
Methyl 2-chloro(1-methanesulfonyloxycyclopropyl)acetate -Cl, -OSO₂Me C₈H₁₁ClO₅S 254.69 Not reported Multi-step synthesis of bioactive molecules

Key Observations:

Substituent Effects on Reactivity :

  • The mesyloxy group (-OSO₂Me) in the target compound is a superior leaving group compared to bromine (-Br) or mercapto (-SH), enabling faster SN2 reactions. This makes it advantageous in synthesizing complex molecules like Montelukast intermediates () .
  • The bromo analog (MW 207.07) is less polar but thermally stable (boiling point 211°C), favoring use in high-temperature reactions .
  • The mercapto analog exhibits nucleophilic reactivity due to the -SH group, enabling applications in thiol-mediated conjugations .

Synthetic Utility :

  • The target compound and its chloro-mesyl analog (32a in ) are synthesized via mesylation of cyclopropane precursors, achieving >90% purity and high yields (58–97%) .
  • In contrast, the bromo analog is prepared via bromination of cyclopropaneacetic acid derivatives, emphasizing substituent-dependent pathway selection .

Mercapto compounds demand inert atmospheres to prevent oxidation .

Q & A

Q. How is Methyl 2-(1-[(methanesulfonyloxy)-methyl]cyclopropyl)acetate utilized in the design of conformationally constrained peptides?

The compound’s cyclopropane ring introduces rigidity into peptide backbones, mimicking natural amino acids with cyclopropyl groups (e.g., 1-aminocyclopropane-1-carboxylic acid). This structural constraint enhances biostability and receptor selectivity. For synthesis:

Cyclopropane ring formation : Use [2+1] cycloaddition or vinylogous addition to generate the cyclopropyl core (e.g., reacting methyl 2-chloro-2-cyclopropylideneacetate with indoles to form spirocyclic analogs) .

Methanesulfonyloxy introduction : React the cyclopropane intermediate with methanesulfonyl chloride under basic conditions.

Esterification : Protect the carboxylic acid group as a methyl ester for stability during peptide coupling .
Key application: Hruby et al. demonstrated that cyclopropane-containing peptides exhibit improved potency in opioid receptor studies .

Q. What synthetic methodologies are effective for preparing derivatives of this compound?

Derivatives are synthesized via functional group interconversion:

  • Nucleophilic substitution : Replace the methanesulfonyloxy group with amines or thiols (e.g., using NH₃ or NaSH to yield amino- or thio-methyl analogs) .
  • Oxidation/Reduction : Convert the methyl ester to a carboxylic acid (LiAlH₄ reduction followed by oxidation) or modify the cyclopropane ring’s substituents .
  • Cross-coupling reactions : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the cyclopropane position .

Advanced Research Questions

Q. How do stereochemical challenges in cyclopropane ring formation impact reaction yields, and how can they be addressed?

The strained cyclopropane ring often leads to side reactions (e.g., ring-opening or isomerization). Key strategies:

  • Temperature control : Low temperatures (−78°C to 0°C) minimize thermal rearrangements .
  • Catalyst optimization : Use chiral catalysts (e.g., Rh(II) complexes) for enantioselective cyclopropanation .
  • Monitoring techniques : Employ in-situ NMR or HPLC to track stereochemical integrity during synthesis .
    Data contradiction: Studies report varying yields (40–85%) depending on solvent polarity; polar aprotic solvents (DMF) favor higher yields but may accelerate decomposition .

Q. What analytical techniques are critical for resolving contradictions in reported reactivity of the methanesulfonyloxy group?

Conflicting reactivity data (e.g., substitution vs. elimination) arise from solvent and base effects. Methodological solutions:

  • Kinetic studies : Use stopped-flow NMR to monitor reaction pathways in real-time .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and identify dominant mechanisms .
  • Isotopic labeling : Introduce ¹⁸O or deuterium at the methanesulfonyloxy group to trace substitution pathways .

Q. How can the compound’s cyclopropane ring be leveraged to study structure-activity relationships (SAR) in drug discovery?

The ring’s rigidity allows precise control over pharmacophore orientation. Case study:

  • Analog synthesis : Replace the methanesulfonyloxy group with bioisosteres (e.g., phosphonate or boronic acid) to modulate solubility and target binding .
  • Biological testing : Compare IC₅₀ values of analogs against Montelukast-like targets (e.g., leukotriene receptors) to identify optimal substituents .
  • Crystallography : Resolve co-crystal structures with target proteins to validate binding modes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(1-[(methanesulfonyloxy)-methyl]cyclopropyl)acetate
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